

Application Notes and Protocols for L-Moses Administration in Mouse Models

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Compound of Interest

Compound Name: L-Moses

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Introduction

L-Moses is a novel small molecule inhibitor of the lysine acetyltransferase 2B (KAT2B), a protein implicated in the regulation of gene expression through histone and non-histone protein acetylation.[1][2] Recent research has identified **L-Moses** as a potential therapeutic agent for neurodegenerative diseases by demonstrating its ability to attenuate neuronal cell death induced by endoplasmic reticulum (ER) stress.[1] Specifically, **L-Moses** has been shown to counteract the effects of tunicamycin, a glycoprotein synthesis inhibitor that induces the unfolded protein response (UPR), a cellular stress pathway strongly associated with neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive overview of the current understanding of **L-Moses** and detailed protocols for its evaluation in mouse models of neurodegeneration.

Mechanism of Action

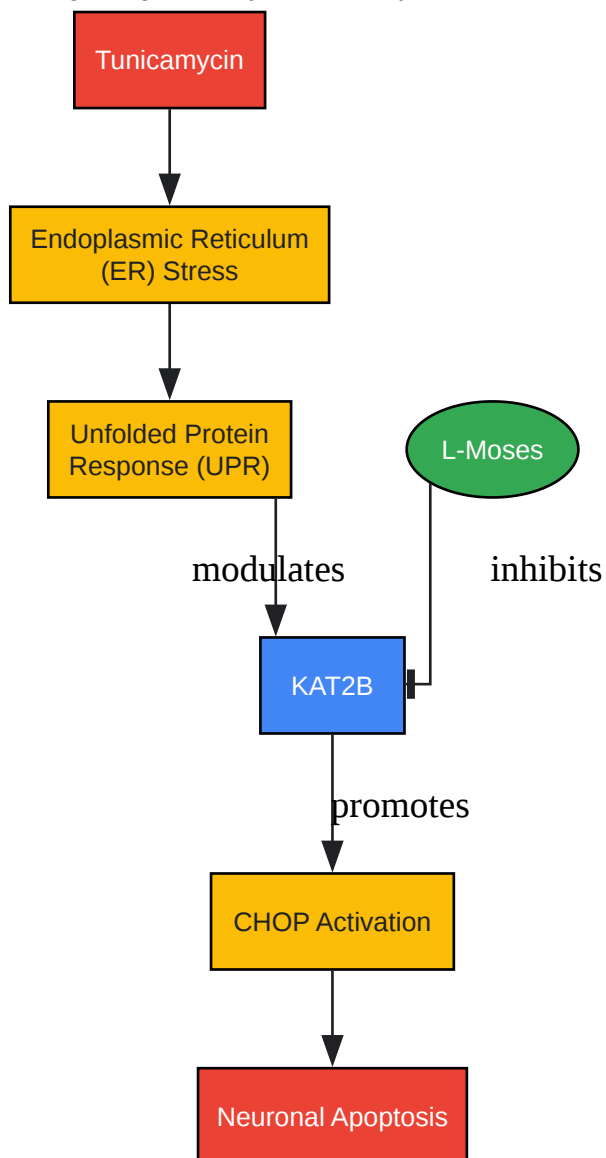
L-Moses exerts its neuroprotective effects by inhibiting the enzymatic activity of KAT2B.[1] KAT2B is a critical transcriptional regulator involved in the adaptive unfolded protein response (UPR) during metabolic stress.[3][4] Under conditions of ER stress, such as that induced by tunicamycin, the UPR is activated to restore cellular homeostasis. However, prolonged or excessive UPR activation can lead to apoptosis (programmed cell death).[5] **L-Moses**, by inhibiting KAT2B, appears to modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors like CHOP (CCAAT/enhancer-binding protein homologous protein).[1]

Interestingly, in other cellular contexts, the regulatory effects of KAT2B on gene expression have been observed to be independent of its histone acetyltransferase activity, suggesting a complex mechanism of action that may involve interactions with other transcription factors.[2]

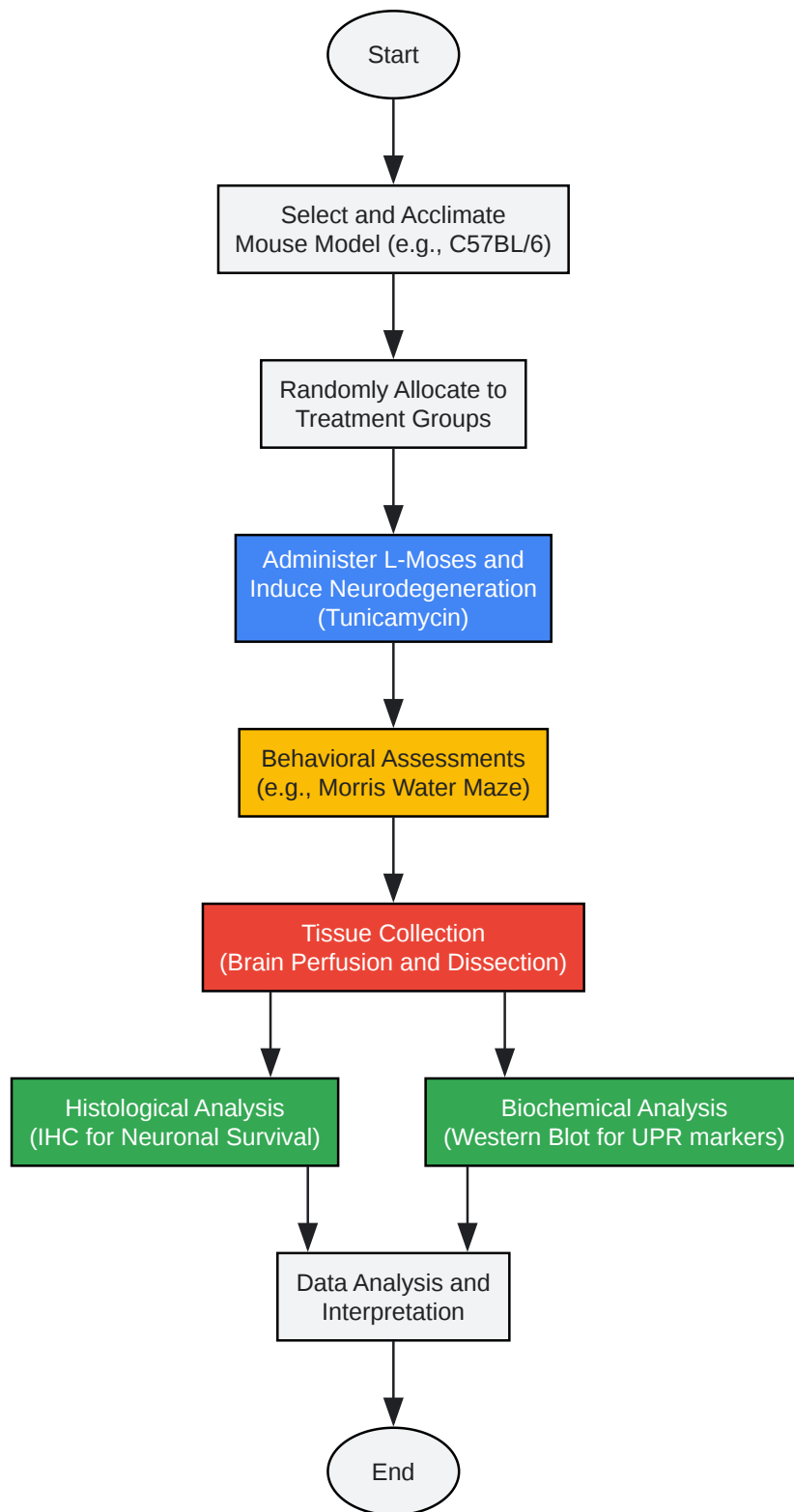
Signaling Pathway

The signaling pathway influenced by **L-Moses** administration in the context of tunicamycin-induced ER stress is depicted below. Tunicamycin treatment leads to an accumulation of unfolded proteins in the ER, triggering the UPR. This response involves the activation of several signaling branches, including the one leading to the expression of the pro-apoptotic transcription factor CHOP. KAT2B plays a role in regulating the expression of genes involved in the UPR.[3][4][6] **L-Moses**, by inhibiting KAT2B, mitigates the downstream activation of CHOP, thereby reducing neuronal apoptosis.[1]

L-Moses Signaling Pathway in Tunicamycin-Induced ER Stress



Preclinical Evaluation Workflow for L-Moses

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References

- 1. CRISPR-Cas9 genetic screen leads to the discovery of L-Moses, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone lysine acetyltransferase KAT2B inhibits cholangiocarcinoma growth: evidence for interaction with SP1 to regulate NF2-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT2B Is Required for Pancreatic Beta Cell Adaptation to Metabolic Stress by Controlling the Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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